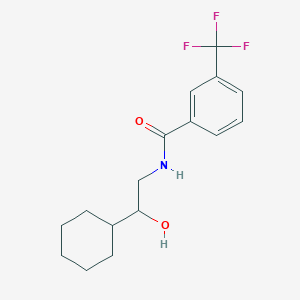

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various benzamide derivatives and their synthesis, structural characterization, and biological activities, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, indicating that acylation and subsequent characterization techniques such as IR and NMR spectroscopy are common in the synthesis of such compounds . The synthesis of a novel intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide as a potential potassium channel blocker also involves reacting specific precursors in the presence of reagents like DMF and DCC .

Molecular Structure Analysis

X-ray single crystallography is a prevalent method for determining the solid-state properties of benzamide derivatives . For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and a stabilizing intramolecular hydrogen bond . The molecular structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations, showing good agreement between experimental and theoretical data .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be studied through various spectroscopic methods and computational evaluations. For example, the colorimetric sensing behavior of a benzamide derivative for fluoride anions was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The cyclization reactions of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines were studied under different conditions, including gaseous hydrogen chloride and electron impact in the gas phase .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their synthesis and structural analysis. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the chemical reactivity of the molecules . The occurrence of polymorphism in benzamide derivatives, as well as their thermal behavior, density, and lattice energy, can be investigated through thermal studies and crystallographic analysis .

Aplicaciones Científicas De Investigación

Catalytic Applications

Palladium nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity for the hydrogenation of phenol to cyclohexanone, demonstrating the potential for catalytic applications in the chemical industry (Wang et al., 2011).

Reaction Mechanisms

The Baylis-Hillman reaction's acceleration in water implies the dominant role of hydrogen bonding over hydrophobic effects, suggesting how solvent properties can influence reaction rates and mechanisms (Aggarwal et al., 2002).

Synthesis of Complex Molecules

The synthesis of novel supramolecular structures, like π-stacked rods encased in triply helical hydrogen-bonded amide strands, showcases the potential for creating complex molecular architectures (Lightfoot et al., 1999).

Medicinal Chemistry

N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and showed in vitro microbiological activity against various bacteria, indicating potential applications in developing new antimicrobial agents (Mobinikhaledi et al., 2006).

Propiedades

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO2/c17-16(18,19)13-8-4-7-12(9-13)15(22)20-10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDZDKIJYORPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)

![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3018612.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B3018614.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B3018619.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018622.png)

![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)